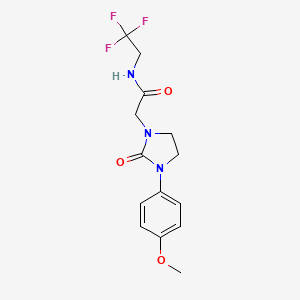

2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as hypoglycemic, antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions under mild conditions. For instance, novel acetamide derivatives with hypoglycemic activity were synthesized in three steps, indicating a potentially similar approach could be used for the compound . Another study reported the synthesis of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, which share a similar imidazolidinone core, under microwave irradiation and conventional heating methods . These methods suggest that the synthesis of the compound of interest might also be feasible using similar techniques.

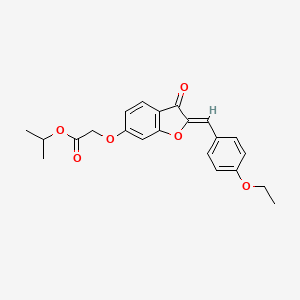

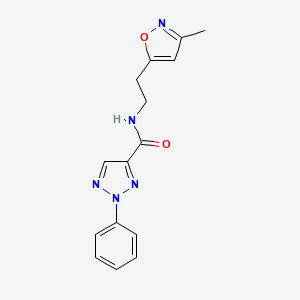

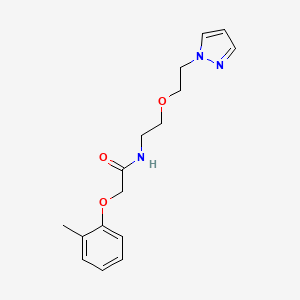

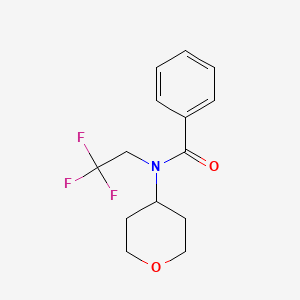

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the presence of a 4-methoxyphenyl group, as seen in the compound of interest, is a common feature in many biologically active molecules. The imidazolidinone ring is another important structural motif that is present in compounds with anticancer activity . The trifluoroethyl group in the compound could potentially affect its lipophilicity and, consequently, its biological activity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. The studies provided do not detail specific reactions for the compound , but they do suggest that the synthesized compounds can interact with biological targets. For example, some acetamide derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and lipoxygenase .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the provided papers do not give specific details on the physical and chemical properties of the compound , they do report on the biological screening of similar compounds. For instance, the antimicrobial activity of certain acetamide derivatives was found to be related to their molecular properties . Additionally, the antioxidant and anti-inflammatory activities of some derivatives were assessed through various assays .

Scientific Research Applications

Antimicrobial Activity

One study reports on the antimicrobial properties of rhodanine-3-acetic acid derivatives, which are structurally related to the queried compound. These derivatives have been found active against a range of bacteria, mycobacteria, and fungi. Notably, specific derivatives demonstrated high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for the development of new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Antioxidant and Anti-inflammatory Properties

Another area of interest is the antioxidant and anti-inflammatory properties of novel thiazolidinone derivatives. A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds within this study showed good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, indicating potential for therapeutic applications in conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Anticancer Properties

Research into the synthesis and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has explored their potential in toxicity assessment, tumor inhibition, and as analgesic and anti-inflammatory agents. These studies include computational and pharmacological evaluations, indicating a broad spectrum of biological activities that could be relevant for developing new therapeutic agents (Faheem, 2018).

Hypoglycemic Activity

The hypoglycemic activity of novel compounds synthesized from thiazolidinone derivatives has also been investigated. These studies suggest potential applications in managing diabetes through the development of new compounds that exhibit significant hypoglycemic activity in animal models (Nikaljea, Choudharia, & Une, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O3/c1-23-11-4-2-10(3-5-11)20-7-6-19(13(20)22)8-12(21)18-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWVTZAPJQHFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)